molecular formula C10H6F2N2O2 B12967728 2-(Difluoromethyl)-6-nitroquinoline

2-(Difluoromethyl)-6-nitroquinoline

Cat. No.: B12967728
M. Wt: 224.16 g/mol
InChI Key: GTIANLRGDZHRJQ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-nitroquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-nitroquinoline typically involves the introduction of the difluoromethyl group into the quinoline ring. One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoroiodomethane or difluoromethyl sulfone. The reaction is often catalyzed by transition metals like palladium or copper under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-6-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-nitroquinoline involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    2-(Trifluoromethyl)-6-nitroquinoline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-Nitroquinoline: Lacks the difluoromethyl group, leading to different chemical properties.

Uniqueness: 2-(Difluoromethyl)-6-nitroquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-(difluoromethyl)-6-nitroquinoline

InChI

InChI=1S/C10H6F2N2O2/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9/h1-5,10H

InChI Key

GTIANLRGDZHRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)F)C=C1[N+](=O)[O-]

Origin of Product

United States

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